钼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diammonium dimolybdate is an inorganic compound with the chemical formula (NH₄)₂Mo₂O₇. It appears as a white, water-soluble solid and serves as an intermediate in the production of various molybdenum compounds from its ores . This compound is significant in the field of chemistry due to its unique properties and applications.

科学研究应用

Diammonium dimolybdate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of high-purity molybdenum metal powder, sheets, and wires.

Biology: It serves as a reagent in the colorimetric analysis of phosphates and arsenates.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

生化分析

Biochemical Properties

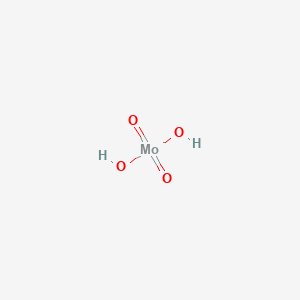

In acidified aqueous solutions of molybdic acid, the complex MoO3(H2O)3 is observed . Molybdenum adopts octahedral molecular geometry, probably with three oxo ligands and three aquo ligands . The salts of molybdic acid are called molybdates . They arise by adding base to solutions of molybdic acid . Molybdic acid can be used as a biological material or organic compound for life science related research .

Cellular Effects

The cellular effects of molybdic acid are not well-studied. It’s known that many molybdenum oxides, including molybdic acid, are used as heterogeneous catalysts, e.g. for oxidations . Molybdic acid and its salts are used to make the Froehde reagent for the presumptive identification of alkaloids .

Molecular Mechanism

The structure of molybdic acid consists of molybdate anions tetrahedrally arranged around a central molybdenum atom, with two attached hydrogen atoms to balance the charge . The Mo-O bonds have a partially ionic character, while the hydrogen atoms make molybdic acid unstable and prone to hydrolysis .

Temporal Effects in Laboratory Settings

The thermodynamic properties of the neutral molybdic acid H2MoO4 are evaluated at 273–623 K and the saturated water vapor pressure from solubility data at 563–623 K . Over the whole temperature range of the existence of the vapor–liquid equilibrium of water, the neutral molybdic acid H2MoO4 is somewhat less volatile compared with Si(OH)4, and the difference in volatility of these species decreases with the temperature .

Metabolic Pathways

Molybdic acid is involved in the metabolism of molybdenum. Molybdenum is soluble in nitric acid, concentrated sulfuric acid and aqua regia but not in hydrochloric acid, dilute sulfuric acid, hydrofluoric acid or potassium hydroxide solution . It forms alloys with aluminium, tungsten, lead, iron, nickel, manganese, chromium and many other metals .

Subcellular Localization

Molybdenum adopts octahedral molecular geometry, probably with three oxo ligands and three aquo ligands .

准备方法

Synthetic Routes and Reaction Conditions: Diammonium dimolybdate is typically synthesized by heating solutions of ammonium molybdate. The process involves the extraction of crude molybdenum(VI) oxides into aqueous ammonia, which then affords ammonium molybdate. Upon heating, ammonium molybdate solutions yield diammonium dimolybdate .

Industrial Production Methods: In industrial settings, the production of diammonium dimolybdate involves a combination process that optimizes various factors such as reaction temperature, reaction time, initial molybdenum concentration, initial NH₃/Mo molar ratio, and stirring speed. This method ensures a high crystallization rate and purity of the final product .

化学反应分析

Types of Reactions: Diammonium dimolybdate undergoes several types of chemical reactions, including decomposition, substitution, and complex formation.

Common Reagents and Conditions:

- Upon heating, diammonium dimolybdate decomposes to form molybdenum trioxide, ammonia, and water:

Decomposition: (NH4)2Mo2O7→2MoO3+2NH3+H2O

It reacts with lead chloride to form lead molybdate and ammonium chloride:Substitution: (NH4)2MoO4+PbCl2→PbMoO4+2NH4Cl

Complex Formation: It reacts with phosphates or arsenates to form ammonium phosphomolybdate or ammonium arsenomolybdate.

Major Products Formed: The major products formed from these reactions include molybdenum trioxide, lead molybdate, ammonium chloride, ammonium phosphomolybdate, and ammonium arsenomolybdate .

作用机制

The mechanism by which diammonium dimolybdate exerts its effects involves its decomposition and interaction with various reagents. Upon heating, it decomposes to release molybdenum trioxide, which can further react to form other molybdenum compounds. These reactions are facilitated by the compound’s ability to form complexes with different anions, thereby influencing various chemical pathways .

相似化合物的比较

Ammonium molybdate: Similar in composition but differs in its specific applications and properties.

Ammonium orthomolybdate: Another related compound with distinct uses in corrosion inhibition and ceramic decoration.

Uniqueness: Diammonium dimolybdate is unique due to its specific decomposition pathway and its ability to form a variety of molybdenum-based products. Its high purity and crystallization rate make it particularly valuable in industrial applications .

属性

CAS 编号 |

27546-07-2 |

|---|---|

分子式 |

H18Mo2N2O7-2 |

分子量 |

350.1 g/mol |

IUPAC 名称 |

azane;molybdenum;dihydroxide;pentahydrate |

InChI |

InChI=1S/2Mo.2H3N.7H2O/h;;2*1H3;7*1H2/p-2 |

InChI 键 |

ICLCYUWMNPJOMG-UHFFFAOYSA-L |

SMILES |

O[Mo](=O)(=O)O |

规范 SMILES |

N.N.O.O.O.O.O.[OH-].[OH-].[Mo].[Mo] |

外观 |

Solid powder |

物理描述 |

Liquid; Dry Powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Diammonium dimolybdate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)